molecular formula C5H7FO3S B8195038 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide

Cat. No.: B8195038
M. Wt: 166.17 g/mol
InChI Key: KLUJCRWNXXJOKH-UHFFFAOYSA-N
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Description

1-Fluoro-5,7-dioxa-6-thiaspiro[25]octane 6-oxide is a chemical compound with the molecular formula C5H7FO3S It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated alcohol with a thiirane oxide in the presence of a base. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfones and sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides rigidity, which can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane: Lacks the oxide group, affecting its chemical behavior.

Uniqueness

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide is unique due to the presence of both the fluorine atom and the oxide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3S/c6-4-1-5(4)2-8-10(7)9-3-5/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJCRWNXXJOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12COS(=O)OC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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